methyl 6-amino-1H-indazole-1-carboxylate

Description

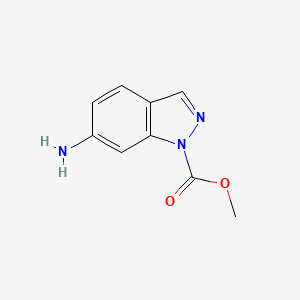

Methyl 6-amino-1H-indazole-1-carboxylate is a heterocyclic compound featuring an indazole core substituted with an amino group at position 6 and a methyl ester at position 1 (Figure 1). Its molecular formula is C₉H₈N₃O₂, with a molecular weight of 191.19 g/mol. This compound is of significant interest in medicinal chemistry and organic synthesis, particularly as a precursor for bioactive molecules.

Nitration of 1H-indazole followed by selective reduction and esterification.

Alkylation of 6-nitro-1H-indazole with methyl iodide, followed by catalytic hydrogenation (as seen in the synthesis of AMI, a related indazole derivative) .

Carbamate protection strategies, similar to the synthesis of tert-butyl 6-amino-1H-indazole-1-carboxylate (using methyl chloroformate instead of tert-butyl reagents) .

Key properties inferred from structurally similar compounds include a predicted density of ~1.4 g/cm³, a boiling point of ~408°C, and a pKa of ~12.95, reflecting its basic amino group .

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

methyl 6-aminoindazole-1-carboxylate |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-4-7(10)3-2-6(8)5-11-12/h2-5H,10H2,1H3 |

InChI Key |

OUTMWJMXIGYKLH-UHFFFAOYSA-N |

SMILES |

COC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

Canonical SMILES |

COC(=O)N1C2=C(C=CC(=C2)N)C=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s reactivity, solubility, and biological activity are influenced by the positions of substituents and the nature of the ester group. Below is a comparative analysis with key analogs:

Table 1: Comparison of Methyl 6-amino-1H-indazole-1-carboxylate and Analogous Derivatives

*Purity inferred from analogous indazole derivatives in commercial catalogs .

Key Findings from Comparative Analysis

Positional Isomerism: Moving the carboxylate group from position 1 to 4 or 7 alters steric and electronic properties. For example, methyl 6-amino-1H-indazole-4-carboxylate (similarity score: 0.96) retains near-identical molecular weight but may exhibit reduced reactivity in coupling reactions due to steric effects . The 1-carboxylate isomer (target compound) is more reactive in nucleophilic substitutions, making it preferable for further functionalization.

Ester Group Variations: Methyl vs. tert-Butyl Esters: Methyl esters (e.g., target compound) are more labile under basic or acidic conditions compared to tert-butyl esters, which require stronger conditions for deprotection. This makes methyl esters suitable for stepwise synthesis workflows .

Synthetic Utility: tert-Butyl 6-amino-1H-indazole-1-carboxylate is widely used in pharmaceutical intermediates due to its stability, as evidenced by its commercial availability in high purity (97–98%) . Methyl esters are less common in final drug molecules but serve as versatile intermediates for amidation or hydrolysis reactions.

Preparation Methods

Hydrazine-Mediated Cyclization

A widely adopted method involves the reaction of methyl 2-nitrobenzoate with hydrazine hydrate under refluxing ethanol. This one-pot cyclization yields methyl 6-nitro-1H-indazole-1-carboxylate as the primary intermediate, leveraging the electron-withdrawing nitro group to direct cyclization regioselectivity. The mechanism proceeds via nucleophilic attack of hydrazine at the ester carbonyl, followed by intramolecular dehydration to form the pyrazole ring. Typical conditions include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80–90°C |

| Reaction Time | 12–18 hours |

| Yield | 60–75% (reported analogues) |

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cyclizations offer an alternative for constructing the indazole ring, particularly when sterically hindered precursors are involved. For example, Suzuki-Miyaura coupling of methyl 2-bromo-3-nitrobenzoate with boronic ester-functionalized hydrazines enables the formation of the indazole skeleton under mild conditions (Pd(OAc)₂, Xantphos, 50°C). This method enhances functional group tolerance but requires rigorous oxygen-free conditions to prevent catalyst deactivation.

Functional Group Transformations

Nitro Reduction to Amino Group

Reduction of the nitro intermediate (methyl 6-nitro-1H-indazole-1-carboxylate) to the target amine is typically achieved via catalytic hydrogenation. Using H₂ gas (1–3 atm) and 10% Pd/C in methanol at room temperature affords this compound in >85% yield. Alternative reducing systems, such as Fe/HCl or SnCl₂/HCl, are less favored due to side reactions with the ester group.

Critical Parameters for Nitro Reduction:

- Catalyst Loading: 5–10 wt% Pd/C

- Solvent: Methanol or ethanol

- Temperature: 25–40°C

- Reaction Time: 4–6 hours

Esterification Strategies

Direct esterification of 6-nitro-1H-indazole-1-carboxylic acid is challenging due to the compound’s low solubility in protic solvents. A more effective approach involves treating the acid with thionyl chloride to generate the acyl chloride, followed by reaction with methanol in the presence of triethylamine. This two-step process achieves >90% conversion under anhydrous conditions.

Regioselective Methylation Challenges

N1 vs. N2 Methylation

A significant hurdle in indazole chemistry is controlling alkylation at the N1 versus N2 positions. Methylation of 6-nitro-1H-indazole-1-carboxylate with iodomethane and K₂CO₃ in DMF predominantly yields the N1-methylated product (70–80% selectivity), attributed to steric and electronic factors favoring attack at the less hindered nitrogen. However, small quantities of the N2 isomer (10–15%) necessitate chromatographic purification.

Optimization of Methylation Conditions:

| Parameter | Effect on Selectivity |

|---|---|

| Solvent Polarity | Higher polarity (DMF > THF) increases N1 selectivity |

| Base Strength | Strong bases (K₂CO₃ > NaHCO₃) improve yield |

| Temperature | 60°C optimal for rate vs. decomposition |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances reproducibility and safety for large-scale synthesis. Microreactor technology enables precise control over exothermic steps like nitro reductions, reducing the risk of thermal runaway. A patented method employs a packed-bed reactor with immobilized Pd catalysts for continuous hydrogenation, achieving 95% conversion with minimal catalyst leaching.

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling, particularly for DMF and methanol. Membrane-based separation systems recover >98% of DMF, while distillation columns isolate methanol for reuse. Solid waste (e.g., spent catalysts) is treated with chelating agents to recover precious metals.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

- ¹H NMR : The N1-methyl group in methyl 6-nitro-1H-indazole-1-carboxylate appears as a singlet at δ 3.95 ppm, while the aromatic protons resonate as a doublet (δ 8.21 ppm, C5–H) and triplet (δ 7.89 ppm, C4–H).

- IR Spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (nitro NO₂) confirm functional group integrity.

Chromatographic Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O, 60:40) resolves the target compound (Rt = 6.2 min) from N2-methylated impurities (Rt = 5.8 min). Method validation ensures ≤0.5% impurity levels for pharmaceutical-grade material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-amino-1H-indazole-1-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation, amination, and carboxylation. For example, alkylation with sodium hexamethyldisilazane in tetrahydrofuran under reflux (44% yield) and subsequent saponification with NaOH (53% yield) are critical steps . Key parameters include solvent choice (e.g., tetrahydrofuran), temperature control during reflux, and purification via recrystallization or chromatography to achieve >97% purity .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>97%), and Mass Spectrometry (MS) for molecular weight confirmation (e.g., 190.2 g/mol for analogs) are standard . PubChem-derived data (InChI key, CAS number) should be cross-referenced for validation .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

- Methodological Answer : Store at room temperature (RT) in airtight containers, protected from moisture and light. For laboratory use, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) at 10 mM concentrations. Follow safety protocols: avoid inhalation/ingestion, use PPE, and consult Safety Data Sheets (SDS) for hazard mitigation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound during synthesis?

- Methodological Answer : Systematic optimization of parameters such as solvent polarity (e.g., switching from THF to DMF for better solubility), catalyst loading (e.g., palladium for cross-coupling), and reaction time (monitored via TLC/HPLC). For example, adjusting reflux duration improved alkylation yields from 44% to 60% in analogous indazole derivatives .

Q. What experimental strategies are effective in elucidating the mechanism of action of this compound in modulating enzymatic activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric assays for kinase activity) and receptor binding studies. Molecular docking simulations can predict interactions with targets like kinases or GPCRs. Validate findings with dose-response curves and competitive binding experiments .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct meta-analysis of variables such as concentration ranges (e.g., IC₅₀ values), cell line specificity, and assay conditions (pH, temperature). For instance, biological effects may vary due to cell permeability differences or off-target interactions, necessitating orthogonal assays (e.g., SPR vs. cellular viability) .

Q. What in silico approaches, such as molecular docking, are applicable to predict the interaction between this compound and its target proteins?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to model ligand-receptor binding. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues) and correlate with experimental IC₅₀ values. Spectroscopic methods (e.g., ITC) can quantify binding thermodynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.